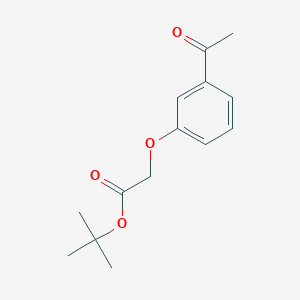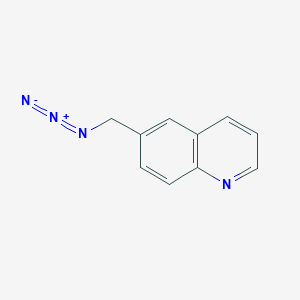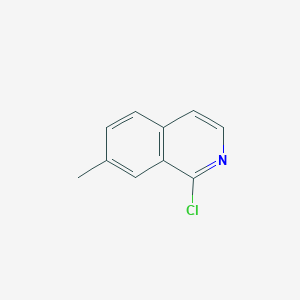
1-Chloro-7-methylisoquinoline
Descripción general
Descripción
1-Chloro-7-methylisoquinoline is a chemical compound with the linear formula C10H8ClN . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Chloro-7-methylisoquinoline is represented by the linear formula C10H8ClN . It has a molecular weight of 177.63 . The InChI code for this compound is 1S/C10H8ClN/c1-7-2-3-8-4-5-12-10 (11)9 (8)6-7/h2-6H,1H3 .Physical And Chemical Properties Analysis
1-Chloro-7-methylisoquinoline has a molecular weight of 177.63 . It has a melting point of 35-37°C . The compound is in powder form .Aplicaciones Científicas De Investigación
Synthesis and Natural Product Development
1-Chloro-7-methylisoquinoline is a compound that plays a significant role in the synthesis of various natural products. A notable application is in the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, a process that involves complex steps like aminomethylation/hydrogenolysis and metalation of isoquinolines (Melzer, Felber, & Bracher, 2018).
Pharmacological Research
Although information on drug use and dosage is excluded as per your request, it's important to note that derivatives of 1-Chloro-7-methylisoquinoline have been studied for their pharmacological activities. For instance, dialkylaminoalkylic esters of 1-chloro-3-carboxy-4-methylisoquinoline have shown antispasmodic activity, demonstrating the compound's potential in medicinal chemistry (Vittorio et al., 1984).
Material Science Applications
1-Chloro-7-methylisoquinoline has been utilized in material science, particularly in corrosion inhibition studies. It has been effective in preventing corrosion of mild steel in hydrochloric acid media, showing its utility in industrial applications (Al-Uqaily, 2015).
Chemical Synthesis and Derivative Formation
The compound has been a key player in the synthesis of complex chemical structures. For example, it has been involved in the synthesis of 1-functionalized-6-hydroxy-4-methyl and 6,11-dihydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinones, demonstrating its versatility in organic synthesis (Croisy-Delcey et al., 1991).
Safety And Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given artificial respiration if not breathing . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting .
Propiedades
IUPAC Name |
1-chloro-7-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQJSTRRHBTMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623863 | |
| Record name | 1-Chloro-7-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-7-methylisoquinoline | |
CAS RN |
24188-80-5 | |
| Record name | 1-Chloro-7-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

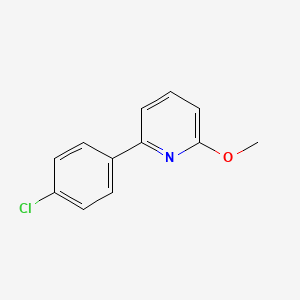

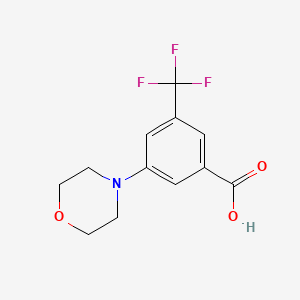
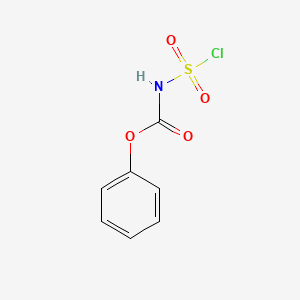
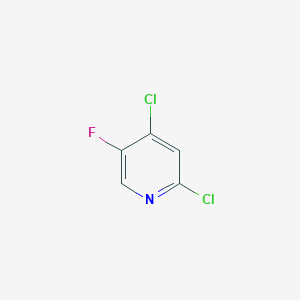
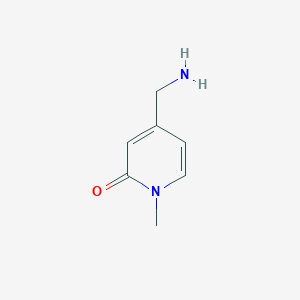
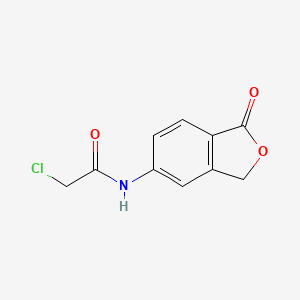
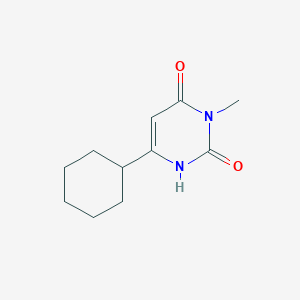
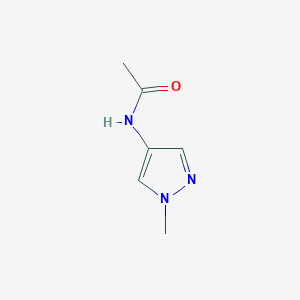
![2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid](/img/structure/B1370769.png)
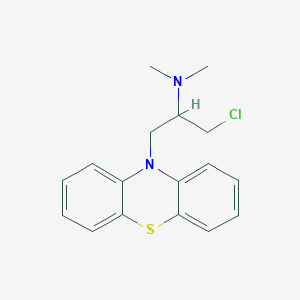
![4-[3-(4-Methylpiperazin-1-yl)propoxy]aniline](/img/structure/B1370780.png)
